Thieno[2,3-b]quinoline, 2,3-dihydro-6,7-dimethoxy-4-methyl-
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Overview
Description
Thieno[2,3-b]quinoline, 2,3-dihydro-6,7-dimethoxy-4-methyl- is a heterocyclic compound that belongs to the class of thienoquinolines These compounds are characterized by a fused ring system consisting of a thiophene ring and a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[2,3-b]quinoline, 2,3-dihydro-6,7-dimethoxy-4-methyl- typically involves cyclization reactions. One common method is the cyclocondensation of 2-aminothiophenes with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or trifluoroacetic acid. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-b]quinoline, 2,3-dihydro-6,7-dimethoxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, dihydro derivatives, and substituted thienoquinolines. These products have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
Thieno[2,3-b]quinoline, 2,3-dihydro-6,7-dimethoxy-4-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Thieno[2,3-b]quinoline, 2,3-dihydro-6,7-dimethoxy-4-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]quinoline: Another thienoquinoline with a different ring fusion pattern.
Thieno[3,4-b]pyridine: A related compound with a pyridine ring instead of a quinoline ring.
Quinoline-2,4-dione: A quinoline derivative with different functional groups.
Uniqueness
Thieno[2,3-b]quinoline, 2,3-dihydro-6,7-dimethoxy-4-methyl- is unique due to its specific ring fusion and substitution pattern.
Properties
CAS No. |
61323-30-6 |
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Molecular Formula |
C14H15NO2S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
6,7-dimethoxy-4-methyl-2,3-dihydrothieno[2,3-b]quinoline |
InChI |
InChI=1S/C14H15NO2S/c1-8-9-4-5-18-14(9)15-11-7-13(17-3)12(16-2)6-10(8)11/h6-7H,4-5H2,1-3H3 |
InChI Key |
RTUTXOQVHGUIBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCSC2=NC3=CC(=C(C=C13)OC)OC |
Origin of Product |
United States |
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